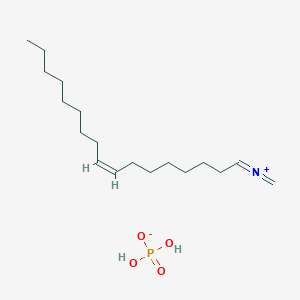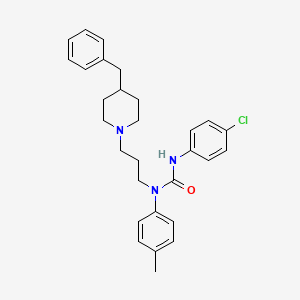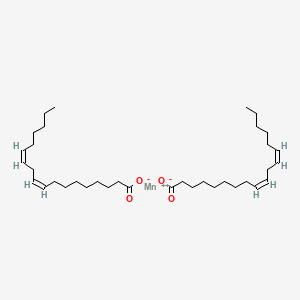
Gancaonin V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin V typically involves the prenylation of the isoflavone skeleton. Prenylation refers to the addition of prenyl groups (alkyl-substituent groups) to the parent nucleus of the flavonoid. This process can be achieved through various chemical reactions, including oxidation, cyclization, and hydroxylation
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and isolation from the roots of Glycyrrhiza uralensis. The extraction process involves the use of solvents such as ethanol or methanol to obtain the crude extract, followed by purification techniques like column chromatography to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gancaonin V undergoes various chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can be further modified to enhance their biological activity .
Aplicaciones Científicas De Investigación
Gancaonin V has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of Gancaonin V involves the modulation of various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase-2. Additionally, this compound affects the MAPK and NF-κB signaling pathways, which play crucial roles in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Gancaonin N: Another prenylated isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Gancaonin E: A related compound with potential antibacterial effects.
Uniqueness
Gancaonin V is unique due to its specific prenylation pattern and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
134958-57-9 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
8-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol |
InChI |
InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3 |
Clave InChI |
UEXOPXIMQJMWKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C=C1O)O)O)O)C |
melting_point |
170 - 173 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)


